molecular formula C10H13BrFNO B8125775 3-Bromo-5-fluoro-4-isobutoxy-phenylamine

3-Bromo-5-fluoro-4-isobutoxy-phenylamine

Cat. No.: B8125775
M. Wt: 262.12 g/mol
InChI Key: UOGNQXGYHINVBV-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-4-isobutoxy-phenylamine is an organic compound characterized by the presence of bromine, fluorine, and an isobutoxy group attached to a phenylamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-fluoro-4-isobutoxy-phenylamine typically involves multi-step organic reactions. One common method starts with the bromination of 5-fluoro-4-isobutoxy-aniline. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position on the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluoro-4-isobutoxy-phenylamine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (S_NAr) reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the functional groups.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typical.

    Coupling Reactions: Palladium catalysts and boronic acids or esters are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield 3-methoxy-5-fluoro-4-isobutoxy-phenylamine, while Suzuki-Miyaura coupling can produce various biaryl compounds.

Scientific Research Applications

3-Bromo-5-fluoro-4-isobutoxy-phenylamine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-Bromo-5-fluoro-4-isobutoxy-phenylamine exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may bind to specific enzymes or receptors, altering their activity. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity through halogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-butoxy-5-fluoro-phenylamine: Similar in structure but with a butoxy group instead of an isobutoxy group.

    3-Bromo-5-fluoroaniline: Lacks the isobutoxy group, making it less bulky and potentially less selective in binding interactions.

    4-Isobutoxy-3-nitro-5-fluoroaniline: Contains a nitro group instead of bromine, which significantly alters its reactivity and applications.

Uniqueness

3-Bromo-5-fluoro-4-isobutoxy-phenylamine is unique due to the combination of its substituents, which confer specific electronic and steric properties. This uniqueness makes it valuable for targeted synthesis and applications where precise molecular interactions are required.

Properties

IUPAC Name

3-bromo-5-fluoro-4-(2-methylpropoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrFNO/c1-6(2)5-14-10-8(11)3-7(13)4-9(10)12/h3-4,6H,5,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOGNQXGYHINVBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1Br)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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